2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride
Description
2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride is a benzodiazole derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the benzodiazole core, coupled with an acetic acid moiety and formulated as a hydrochloride salt. Benzodiazoles are heterocyclic compounds with two nitrogen atoms in their aromatic ring system, often exploited in medicinal chemistry for their bioisosteric properties, metabolic stability, and ability to engage in hydrogen bonding . The hydrochloride salt form likely improves aqueous solubility, facilitating formulation in biological applications.
Properties
Molecular Formula |
C10H8ClF3N2O2 |
|---|---|
Molecular Weight |
280.63 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H7F3N2O2.ClH/c11-10(12,13)9-14-6-3-1-2-4-7(6)15(9)5-8(16)17;/h1-4H,5H2,(H,16,17);1H |
InChI Key |
JFNQHYWQTFIRPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate reaction conditions.
Acetylation: The benzimidazole derivative is then acetylated using acetic anhydride or acetyl chloride to form the acetic acid derivative.
Hydrochloride Formation: Finally, the acetic acid derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the benzimidazole ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison
The target compound’s benzodiazole scaffold distinguishes it from other nitrogen-containing heterocycles, such as triazoles or imidazoles. Key structural comparisons include:
Key Differences :
- Benzodiazole vs. Triazole : Benzodiazoles have a fused benzene ring with two nitrogen atoms, while triazoles are five-membered rings with three nitrogens. This structural variance impacts electronic properties and binding interactions.
- Substituent Effects: The trifluoromethyl group in the target compound contrasts with non-fluorinated alkyl/aryl groups in other benzodiazoles, enhancing metabolic stability and lipophilicity .
Physicochemical Properties
| Property | Target Compound | Triazole Analogs | Diazaspiro Carboxamide |
|---|---|---|---|
| Solubility (aq.) | High (HCl salt) | Moderate | Low (neutral form) |
| LogP | ~2.5 (estimated) | 1.0–3.0 | >4 (due to multiple CF₃) |
| Metabolic Stability | High (CF₃ group) | Variable | High (steric shielding) |
Notes:
- The hydrochloride salt improves solubility compared to free acid forms.
- Trifluoromethyl groups reduce metabolic degradation by cytochrome P450 enzymes.
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